molecular formula C20H41NO3 B12648750 Myristic diisopropanolamide CAS No. 16516-36-2

Myristic diisopropanolamide

Cat. No.: B12648750
CAS No.: 16516-36-2
M. Wt: 343.5 g/mol
InChI Key: GFAFXDZKLNITDG-UHFFFAOYSA-N
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Description

Myristic diisopropanolamide is a fatty acid diethanolamide derived from myristic acid, a saturated fatty acid commonly found in nutmeg, palm kernel oil, and coconut oil. This compound is widely used in various industrial applications due to its surfactant properties, which make it an effective emulsifying, foaming, and thickening agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristic diisopropanolamide is typically synthesized through the reaction of myristic acid with diisopropanolamine. The reaction is carried out in a round-bottom glass reaction flask submerged in an oil bath. The flask is equipped with a mechanical stirrer, a thermometer, and a condenser. The reaction mixture is heated to a temperature range of 120-150°C under continuous stirring until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where myristic acid and diisopropanolamine are combined under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified through distillation or crystallization processes to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Myristic diisopropanolamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed:

Scientific Research Applications

Myristic diisopropanolamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of myristic diisopropanolamide involves its ability to reduce the surface tension of liquids, thereby enhancing the mixing and solubility of various components. This property is attributed to its amphiphilic nature, with both hydrophilic and hydrophobic regions. The hydrophilic region interacts with water molecules, while the hydrophobic region interacts with non-polar substances, facilitating the formation of stable emulsions and foams .

Comparison with Similar Compounds

    Lauric diisopropanolamide: Derived from lauric acid, it has similar surfactant properties but with a shorter carbon chain length.

    Palmitic diisopropanolamide: Derived from palmitic acid, it has a longer carbon chain length and slightly different physical properties.

    Stearic diisopropanolamide: Derived from stearic acid, it has an even longer carbon chain length and is used in applications requiring higher melting points.

Uniqueness: Myristic diisopropanolamide is unique due to its optimal carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifying and foaming agent in a wide range of applications .

Properties

CAS No.

16516-36-2

Molecular Formula

C20H41NO3

Molecular Weight

343.5 g/mol

IUPAC Name

N,N-bis(2-hydroxypropyl)tetradecanamide

InChI

InChI=1S/C20H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18(2)22)17-19(3)23/h18-19,22-23H,4-17H2,1-3H3

InChI Key

GFAFXDZKLNITDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O

Origin of Product

United States

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